molecular formula C12H14FIO B13183501 (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane

(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane

Katalognummer: B13183501
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: UVLSETQZYMMJEX-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane is an organic compound with a unique structure that includes a fluorophenyl group and an iodomethyl group attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxane ring with a fluorophenyl group, often using a fluorinated benzene derivative.

    Introduction of the Iodomethyl Group: The final step involves the substitution of another hydrogen atom on the oxane ring with an iodomethyl group, typically using iodomethane under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.

    Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the oxane ring.

    Reduction: Methyl-substituted oxane derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodomethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,5R)-5-(4-Chlorophenyl)-2-(iodomethyl)oxane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (2S,5R)-5-(4-Bromophenyl)-2-(iodomethyl)oxane: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    (2S,5R)-5-(4-Methylphenyl)-2-(iodomethyl)oxane: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (2S,5R)-5-(4-Fluorophenyl)-2-(iodomethyl)oxane imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Eigenschaften

Molekularformel

C12H14FIO

Molekulargewicht

320.14 g/mol

IUPAC-Name

(2S,5R)-5-(4-fluorophenyl)-2-(iodomethyl)oxane

InChI

InChI=1S/C12H14FIO/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1

InChI-Schlüssel

UVLSETQZYMMJEX-JQWIXIFHSA-N

Isomerische SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CI

Kanonische SMILES

C1CC(OCC1C2=CC=C(C=C2)F)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.